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Compound of Interest

Compound Name: 4-(2H-1,2,3-Triazol-2- YL )piperidine

Cat. No.: B1353084

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(2H-1,2,3-triazol-2-
yl)piperidine, a heterocyclic compound of interest in medicinal chemistry. It consolidates
available data on its chemical properties, proposes a detailed synthetic route, and explores its
potential biological significance based on the activities of structurally related molecules. This
guide is intended to serve as a foundational resource for researchers engaged in drug
discovery and development.

Introduction and Chemical Identity

4-(2H-1,2,3-Triazol-2-YL)piperidine belongs to a class of compounds that integrate two key
pharmacophoric scaffolds: the piperidine ring and the 1,2,3-triazole ring. The piperidine moiety
Is a saturated six-membered heterocycle containing a nitrogen atom, a common feature in
many approved drugs due to its favorable physicochemical properties and ability to interact
with biological targets. The 1,2,3-triazole ring is a five-membered aromatic heterocycle with
three nitrogen atoms, known for its metabolic stability and capacity to form hydrogen bonds,
making it a valuable component in the design of bioactive molecules.[1] The combination of
these two rings creates a unique chemical entity with potential applications in various
therapeutic areas, including oncology, infectious diseases, and neurology.[1][2][3]

This specific molecule is an isomer where the piperidine ring is attached to the second nitrogen
atom (N2) of the 1,2,3-triazole ring.
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Physicochemical and Structural Data

The fundamental properties of 4-(2H-1,2,3-triazol-2-yl)piperidine and its common salt form
are summarized below.

Property Value Reference

Piperidine, 4-(2H-1,2,3-triazol-

Chemical Name 2.9)- [4]

CAS Number (Free Base) 765270-45-9 [4]

CAS Number (HCI Salt) 690261-89-3 [5]

Molecular Formula C7H12Na Inferred from structure
Molecular Weight 152.20 g/mol Inferred from formula
Molecular Formula (HCI) C7H13CINa4 [5]

Molecular Weight (HCI) 188.66 g/mol [5]

Proposed Synthesis and Experimental Protocols

While specific literature detailing the synthesis of 4-(2H-1,2,3-triazol-2-yl)piperidine is not
readily available, a plausible synthetic route can be designed based on established organic
chemistry principles for N-alkylation of triazoles. The direct alkylation of 1,2,3-triazole with a
suitably protected and activated piperidine derivative is a common strategy. This reaction can
yield a mixture of N1 and N2 substituted isomers, which necessitates a purification step,
typically column chromatography, to isolate the desired N2 product.

A proposed workflow for this synthesis is outlined below.

Proposed synthetic workflow for the target compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-(tert-butoxycarbonyl)-4-(tosyloxy)piperidine
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» Protection: To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane),
add di-tert-butyl dicarbonate (Bocz20) and a base like triethylamine. Stir at room temperature
until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Work up
the reaction to isolate N-Boc-4-hydroxypiperidine.

» Activation: Dissolve the resulting N-Boc-4-hydroxypiperidine in pyridine or dichloromethane
with a base. Cool the solution in an ice bath and add p-toluenesulfonyl chloride (TsCl)
portion-wise. Allow the reaction to proceed until completion. Extract and purify the product to
yield the tosylated intermediate.

Step 2: N-Alkylation of 1,2,3-Triazole

e In an inert atmosphere, add sodium hydride (NaH) to a solution of 1,2,3-triazole in an
anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

¢ Stir the mixture to allow for the formation of the triazolide anion.

e Add a solution of the previously synthesized 1-(tert-butoxycarbonyl)-4-(tosyloxy)piperidine to
the reaction mixture.

e Heat the reaction (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS. This step
will likely produce a mixture of the N1 and N2 alkylated isomers.

Step 3: Purification and Deprotection

» After quenching the reaction, perform an aqueous workup and extract the product with an
organic solvent.

o Concentrate the organic layers and purify the residue using silica gel column
chromatography to separate the desired N-Boc-4-(2H-1,2,3-triazol-2-yl)piperidine isomer
from the N1 isomer.

o Treat the purified N2 isomer with a strong acid, such as trifluoroacetic acid (TFA) in
dichloromethane or hydrochloric acid (HCI) in dioxane, to remove the Boc protecting group.

 After the reaction is complete, remove the solvent and excess acid under reduced pressure
to obtain the final product, 4-(2H-1,2,3-triazol-2-yl)piperidine, typically as a salt (e.g., TFA
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or HCI salt).

Characterization: The structure and purity of the final compound would be confirmed using
standard analytical techniques, including *H NMR, 3C NMR, and High-Resolution Mass
Spectrometry (HRMS).

Potential Biological Activity and Therapeutic
Applications

Direct experimental data on the biological effects of 4-(2H-1,2,3-triazol-2-yl)piperidine is
limited in publicly accessible literature. However, the therapeutic potential can be inferred from
studies on structurally similar compounds containing the piperidine-triazole scaffold. These
related molecules have shown promise in several areas.
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Activity of Related
Therapeutic Area Piperidine-Triazole Reference(s)
Compounds

Derivatives of 4-(1H-1,2,3-

triazol-1-yl)piperidine, when

attached to a fluoroquinolone

core, exhibited significant
Antibacterial antibacterial activity against [6]

both susceptible and

multidrug-resistant strains of

Staphylococcus aureus and

Staphylococcus epidermidis.[6]

Novel series of 1,2,3-triazole
compounds linked to a
piperidine moiety showed
. potent in vitro antifungal

Antifungal o ) ) [3]
activity against various fungal
strains, including Candida
albicans, Aspergillus niger, and

Fusarium oxysporum.[3]

Derivatives of 4-(4-methyl-4H-

1,2,4-triazol-3-yl)piperidine

were designed as inhibitors of

glutaminyl cyclase isoenzymes

(isoQC), which are implicated
Anticancer ) [21[7]

in cancer development.[7]

Other piperidine-triazole

hybrids have been shown to

induce cytotoxicity in cancer

cell lines.[2]

Potential Mechanism of Action in Oncology: isoQC Inhibition

One promising anticancer strategy for this class of compounds involves the inhibition of
glutaminyl cyclase isoenzymes (isoQC). Upregulated isoQC contributes to cancer by
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generating pyroglutamate-CD47 (pE-CDA47).[7] This modified CD47 protein enhances its
binding to SIRPa on macrophages, which transmits a "don't eat me" signal, allowing cancer
cells to evade the immune system.[7] A selective inhibitor of isoQC could block this pathway,
restore phagocytosis of cancer cells, and thus exert an anti-tumor effect.

pE-CD47 'Don't Eat Me' Signaling Pathway

Expresses Therapeutic Intervention
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Potential mechanism via inhibition of the isoQC enzyme.

Conclusion

4-(2H-1,2,3-Triazol-2-YL)piperidine is a chemical scaffold with significant potential for drug
development. While direct biological data for this specific isomer is sparse, the proven activities
of related piperidine-triazole compounds in antibacterial, antifungal, and anticancer research
provide a strong rationale for its further investigation. The synthetic protocols and mechanistic
insights presented in this guide offer a solid starting point for researchers aiming to explore the
therapeutic utility of this promising molecule. Future studies should focus on efficient, isomer-
selective synthesis and comprehensive screening across various biological targets to fully
elucidate its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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